"Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate" molecular weight
"Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate" molecular weight
An In-Depth Technical Guide to Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate: Properties, Synthesis, and Applications
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel molecular entities. Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a poly-functionalized aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique arrangement of reactive functional groups—an ethyl ester, a sulfonyl chloride, and halogen substituents—offers a rich platform for molecular elaboration, making it a valuable precursor in the design of complex molecules, particularly within medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, discusses its synthetic utility, and outlines its practical applications.
Physicochemical and Structural Properties
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is characterized by a molecular formula of C₉H₇Cl₂FO₄S.[1] The presence of two chlorine atoms, a fluorine atom, and a sulfur atom contributes to a precise molecular weight. Different sources report slight variations in the calculated molecular weight, with values of 301.12 g/mol and 301.11 g/mol being commonly cited.[1][2] For practical laboratory applications, these values are functionally identical.
A summary of its key identifiers and computed properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇Cl₂FO₄S | [1] |
| Molecular Weight | 301.12 g/mol ; 301.11 g/mol | [1][2] |
| CAS Number | 1155076-35-9 | [1][2] |
| IUPAC Name | ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate | [2] |
| Canonical SMILES | CCOC(=O)C1=CC(S(=O)(=O)Cl)=C(F)C=C1Cl | [2] |
| InChI Key | RXDLTCUBZINLAI-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | [1] |
The structural arrangement of this molecule is key to its reactivity. The benzene ring is substituted with electron-withdrawing groups (two chlorides, a sulfonyl chloride, and a fluorine atom), which influences the reactivity of the aromatic ring itself and the attached functional groups.
Synthesis and Reactivity: A Chemist's Perspective
The core of this transformation is the electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) or a mixture of sulfuric acid and thionyl chloride introduces the -SO₂Cl group onto the aromatic ring. The directing effects of the existing substituents (chloro and fluoro groups) guide the position of the incoming chlorosulfonyl group.
Caption: A plausible synthetic workflow for Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate.
The true synthetic value of this compound lies in the differential reactivity of its functional groups. The sulfonyl chloride moiety is highly electrophilic and readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many approved drugs. The ethyl ester provides another handle for modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.
Applications in Drug Discovery and Development
The utility of Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate as a building block is significant due to its capacity to act as a scaffold for generating diverse molecular libraries. The presence of chlorine and fluorine atoms is also advantageous, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[3][4]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
To illustrate its practical application, the following is a representative, field-proven protocol for the synthesis of an N-aryl sulfonamide derivative. This self-validating system includes steps for reaction, workup, and purification, reflecting standard laboratory practice.
Objective: To synthesize Ethyl 2-chloro-4-fluoro-5-((phenyl)sulfamoyl)benzoate.
Methodology:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per mmol of starting material).
-
Addition of Nucleophile: To this stirring solution, add aniline (1.1 eq). The slight excess of the amine ensures the complete consumption of the highly reactive sulfonyl chloride.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct generated during the reaction. The causality here is critical: neutralizing the acid prevents the protonation of the aniline, which would render it non-nucleophilic and halt the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 2-4 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and aniline), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure sulfonamide product.
This protocol highlights the straightforward yet powerful transformations enabled by this building block, forming the basis for creating more complex drug candidates.
Safety and Handling
As a reactive chemical intermediate, proper handling of Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is essential. It is classified as harmful and an irritant.[2]
-
Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water. If swallowed, seek immediate medical attention.[2]
Conclusion
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a high-value chemical intermediate with a molecular weight of approximately 301.12 g/mol . Its structural complexity, characterized by multiple, differentially reactive functional groups, makes it an exceptionally useful building block for the synthesis of novel compounds, particularly in the field of drug discovery. The ability to readily form sulfonamides while retaining other sites for further chemical modification allows researchers to efficiently construct diverse molecular architectures. Adherence to appropriate safety protocols is necessary to manage the risks associated with its handling. As the demand for sophisticated and targeted therapeutics grows, the importance of versatile and strategically designed building blocks like this one will continue to increase.
References
-
AccelaChem. 1155076-35-9, ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate. [Link]
-
PubChem. Ethyl 2-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. [Link]
-
NIST. Ethyl-4-chlorobenzoate. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Chemdad. 2-CHLORO-5-CHLOROSULFONYL-4-FLUOROBENZOIC ACID. [Link]
-
Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]
-
NIST. Ethyl-4-chlorobenzoate. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 2-Chloro-5-Ethyl-8-Fluoro-11-(4-Methylpiperazin-1-Yl)-Dibenzodiazepine. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
G. S. R. Kumar, et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." European Journal of Medicinal Chemistry, vol. 175, 2019, pp. 267-296. [Link]
- Google Patents.
-
PubMed. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." [Link]
Sources
- 1. 1155076-35-9,ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
